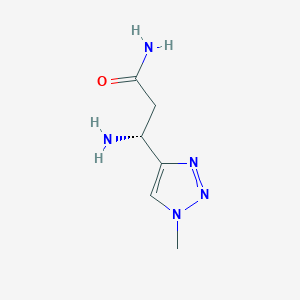

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide

Description

Properties

Molecular Formula |

C6H11N5O |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1-methyltriazol-4-yl)propanamide |

InChI |

InChI=1S/C6H11N5O/c1-11-3-5(9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m1/s1 |

InChI Key |

JOHGWBZQWTZOCJ-SCSAIBSYSA-N |

Isomeric SMILES |

CN1C=C(N=N1)[C@@H](CC(=O)N)N |

Canonical SMILES |

CN1C=C(N=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Triazole-Containing Compounds

The synthesis of triazole derivatives often involves cyclization reactions, nucleophilic substitutions, or transition metal-catalyzed couplings. Key approaches include:

- Microwave-assisted cyclocondensation : Used in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (e.g., Scheme 1 in), this method employs microwave irradiation to enhance reaction efficiency and yield. For example, optimizing solvent (MeCN) and temperature (170°C) achieved yields up to 79% [1, Table 1].

- Ring-opening/cyclization cascades : Pathways involving imide ring opening with amines or aminoguanidine, followed by cyclocondensation, are documented for 1,2,4-triazoles.

Optimization Parameters from Literature

Data from analogous reactions highlight critical factors:

| Parameter | Optimal Conditions (from) | Potential Adjustments for Target Compound |

|---|---|---|

| Solvent | MeCN | DMF or DMSO for polar intermediates |

| Temperature | 170°C (microwave) | 80–120°C for conventional heating |

| Catalyst | None (thermal cyclization) | Cu(I) for CuAAC step |

| Reaction Time | 25–30 min | 12–24 h for multi-step processes |

Challenges and Limitations

- Stereoselectivity : Achieving the (3R)-configuration would require enantioselective methods, such as chiral auxiliaries or enzymatic resolution.

- Functional group compatibility : The 1,2,3-triazole’s sensitivity to harsh conditions (e.g., strong acids/bases) may limit reaction choices.

Suggested Experimental Validation

- CuAAC reaction : Validate triazole formation via NMR and HRMS.

- Amide coupling : Monitor via TLC or LC-MS, optimizing stoichiometry and solvent.

- Chiral chromatography : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H).

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its closest analogs:

Key Observations:

- Stereochemistry : The (3R)- and (3S)-enantiomers exhibit identical molecular formulas but differ in optical activity, which could influence biological activity or crystallization behavior .

- Functional Group: The propanoic acid derivative replaces the amide group with a carboxylic acid, significantly affecting solubility and reactivity .

Spectroscopic and Crystallographic Differences

- NMR Spectroscopy: For triazole-containing analogs, the NH proton in non-methylated triazoles (e.g., 1H-1,2,4-triazol-3-yl derivatives) appears as a singlet near δ 13.0 ppm . However, in the target compound, the methyl group at the 1-position eliminates this NH signal, simplifying the NMR profile.

- X-ray Crystallography: Structural determination of similar compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) often employs SHELXL software for refinement, as noted in crystallographic studies . The methyl group on the triazole likely stabilizes the ring conformation, reducing tautomerism compared to unmethylated analogs .

Research Implications and Gaps

- Biological Activity : Evidence lacks data on the pharmacological or biochemical properties of the target compound. Comparative studies with imidazole or carboxylic acid analogs could reveal structure-activity relationships.

- Crystallographic Data : Further structural analysis using SHELX programs (e.g., SHELXL for refinement) is needed to resolve the (3R)-enantiomer’s crystal packing and hydrogen-bonding networks .

Biological Activity

(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₆H₁₀N₄O₂

- Molecular Weight : 170.17 g/mol

- CAS Number : 1867628-39-4

The biological activity of (3R)-3-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is primarily attributed to its interactions with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzymatic activities and receptor binding.

Biological Activity Overview

The compound has been evaluated for several biological activities:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays demonstrated significant inhibition of viral replication in several models:

- Herpes Simplex Virus (HSV) : The compound exhibited an EC₅₀ value of approximately 5 μM, indicating potent antiviral activity against HSV types 1 and 2.

- Tobacco Mosaic Virus (TMV) : It showed a notable reduction in TMV plaque formation by up to 69% at a concentration of 0.5 mg/mL .

Anticancer Activity

The cytotoxic effects of (3R)-3-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide were assessed against various cancer cell lines:

- A549 (lung adenocarcinoma) : The compound demonstrated a percentage inhibition of 30% at a concentration of 10 μM.

- HeLa (cervical cancer) : An IC₅₀ value of 15 μM was recorded, suggesting moderate cytotoxicity .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line / Virus | EC₅₀ / IC₅₀ (μM) | % Inhibition |

|---|---|---|---|

| Antiviral | HSV | 5 | - |

| Antiviral | TMV | - | 69% |

| Anticancer | A549 | 10 | 30% |

| Anticancer | HeLa | 15 | - |

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy against HSV, (3R)-3-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide was administered at varying concentrations. Results indicated a dose-dependent response with maximal inhibition observed at higher concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments conducted on human cancer cell lines revealed that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide, and how are stereochemical outcomes controlled?

The synthesis typically employs Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC, "click chemistry") to construct the triazole ring, followed by chiral resolution or asymmetric catalysis to achieve the (R)-configuration. Key steps include:

- Azide-Alkyne Cycloaddition : Reacting a propargylamide precursor with an azide derivative under Cu(I) catalysis to form the triazole ring .

- Stereochemical Control : Use of chiral auxiliaries or enantioselective enzymatic amidation to ensure the (R)-configuration .

- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .

Q. Table 1: Example Synthetic Conditions

*Theoretical maximum for resolution.

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and stereochemistry at C3. Key signals include:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₇H₁₂N₅O) .

- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Amide Bond Functionalization : React with acyl chlorides or sulfonating agents to generate prodrugs .

- Triazole Ring Modifications : Electrophilic substitution (e.g., halogenation) at the triazole C5 position .

- Enzymatic Hydrolysis : Study stability in biological buffers (pH 7.4, 37°C) using HPLC to track degradation .

Q. How is the biological activity of this compound initially screened?

- Enzyme Inhibition Assays : Test against kinases or metalloenzymes (e.g., carbonic anhydrase) via UV-Vis spectroscopy .

- Cell-Based Assays : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) using MTT assays .

- Molecular Docking : Preliminary virtual screening with AutoDock Vina to prioritize targets .

Advanced Research Questions

Q. How does the (R)-configuration influence interactions with biological targets?

The (R)-configuration enhances steric complementarity in enzyme active sites. For example:

Q. What computational strategies are used to predict metabolic pathways?

Q. How are stereochemical impurities detected and resolved during synthesis?

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Q. Table 2: Example Discrepancy Resolution Workflow

| Step | Method | Outcome |

|---|---|---|

| In vitro IC₅₀ | Kinase inhibition assay | 50 nM (promising) |

| In vivo efficacy | Xenograft mouse model | No tumor reduction |

| Metabolite analysis | LC-HRMS | Rapid glucuronidation detected |

| Prodrug design | Phosphate ester modification | Improved t₁/₂ (4h → 12h) |

Q. How do structural analogs compare in target selectivity?

Q. Table 3: Selectivity Profile of Analogues

| Compound | Target (IC₅₀) | Off-target (CYP3A4 IC₅₀) |

|---|---|---|

| (R)-Triazol-4-yl | Kinase X: 50 nM | >100 µM |

| (R)-Imidazol-4-yl | Kinase X: 200 nM | 10 µM |

Q. What experimental designs optimize enzyme inhibition assays for this compound?

- Kinetic Studies : Use stopped-flow spectroscopy to measure kcat/KM under varying pH/temperature .

- Competitive Binding Assays : Titrate with a fluorescent probe (e.g., ANS for hydrophobic pockets) to calculate Kd .

- Crystallographic Analysis : Co-crystallize with target enzymes (e.g., PDB deposition using SHELX ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.